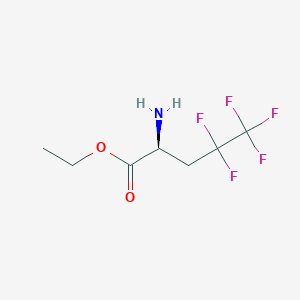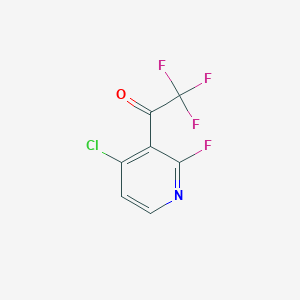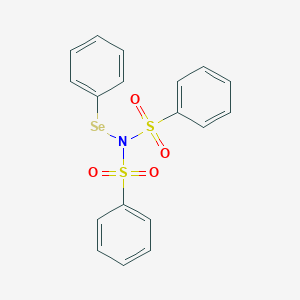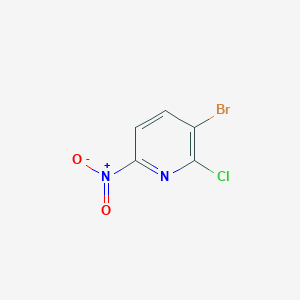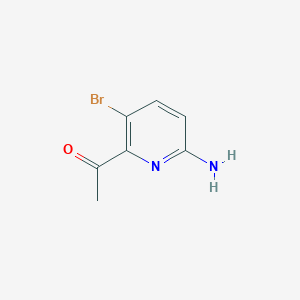
1-(6-Amino-3-bromopyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-3-bromopyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of an amino group at the 6th position and a bromine atom at the 3rd position of the pyridine ring, with an ethanone group attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-3-bromopyridin-2-yl)ethanone typically involves the bromination of 2-acetylpyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine as the aminating agent. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Amino-3-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(6-Amino-2-pyridyl)ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction results in the formation of 1-(6-Amino-2-pyridyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-3-bromopyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Amino-3-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopyridin-2-yl)ethanone: Similar structure but lacks the amino group at the 6th position.
1-(2-Amino-5-bromopyridin-3-yl)ethanone: Similar structure but with different positions of the amino and bromine groups.
Uniqueness
1-(6-Amino-3-bromopyridin-2-yl)ethanone is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
1-(6-amino-3-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10) |
InChI-Schlüssel |
WKXHJKREXCIJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
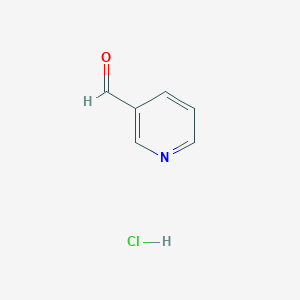
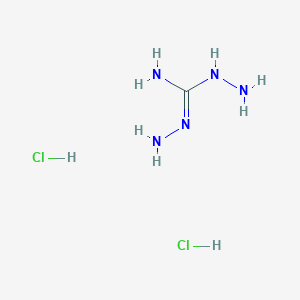
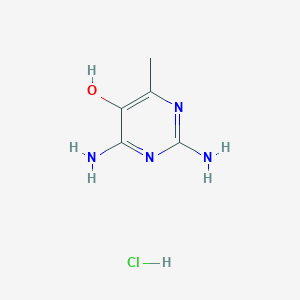

![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
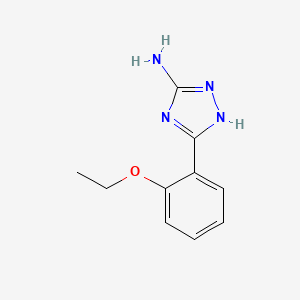
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
